4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride
Overview
Description
4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride is a chemical compound that belongs to the class of phenylamine derivatives It features a pyrazole ring substituted with methyl groups and a methoxy group on the phenyl ring, which is further linked to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride typically involves the following steps:
Condensation Reaction: The starting materials, 3,5-dimethyl-1H-pyrazole and 3-methoxyaniline, undergo a condensation reaction in the presence of a suitable catalyst, such as hydrochloric acid, to form the desired compound.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at different positions on the pyrazole or phenyl ring.
Scientific Research Applications
4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound can be used in biological assays to study its interaction with various biomolecules and enzymes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used as an intermediate in the synthesis of other chemical compounds used in various industrial processes.
Mechanism of Action
The mechanism by which 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride exerts its effects depends on its specific application. For example, in catalysis, the compound may act as a ligand that coordinates to a metal center, altering its electronic properties and enhancing its catalytic activity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride is similar to other phenylamine derivatives and pyrazole-based compounds. its unique combination of substituents on the pyrazole and phenyl rings gives it distinct chemical and biological properties. Some similar compounds include:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the phenylamine group.
3-Methoxyaniline: A phenylamine derivative without the pyrazole ring.
4-(3,5-Dimethyl-pyrazol-1-YL)-benzoic acid: A related compound with a carboxylic acid group instead of the amine group.
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Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-3-methoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-8-6-9(2)15(14-8)11-5-4-10(13)7-12(11)16-3;/h4-7H,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHSADODVJCPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)N)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185293-65-5 | |
Record name | Benzenamine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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